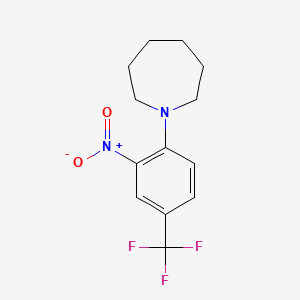

1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane

Vue d'ensemble

Description

“1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane” is a chemical compound with the molecular formula C13H15F3N2O2 . It has an average mass of 288.266 Da and a monoisotopic mass of 288.108551 Da . This compound is used in scientific research and has unique properties that make it suitable for various applications, such as drug discovery and materials synthesis.

Molecular Structure Analysis

The molecular structure of “1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane” is defined by its InChI code: 1S/C12H14F3N3O2/c13-12(14,15)9-2-3-10(11(8-9)18(19)20)17-6-1-4-16-5-7-17/h2-3,8,16H,1,4-7H2 .Applications De Recherche Scientifique

Application in Agrochemical and Pharmaceutical Industries

- Scientific Field : Agrochemical and Pharmaceutical Industries .

- Summary of the Application : Trifluoromethylpyridines (TFMP) and its derivatives, which share a similar structure with the compound you mentioned, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Derivatization of Amino Acids in Kombucha Beverages

- Scientific Field : Food Chemistry .

- Summary of the Application : 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene, a compound similar to the one you mentioned, is used as a reagent for the derivatization of free amino acids in fermented kombucha beverages .

- Methods of Application : The structure of 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene was used as a suitable reagent for the derivatization of free amino acids in fermented kombucha beverages prepared from selected dry fruit .

- Results or Outcomes : The proposed microwave-assisted derivatization procedure prior to HPLC analyses allows for a significant time reduction and the limitation of using organic reagents .

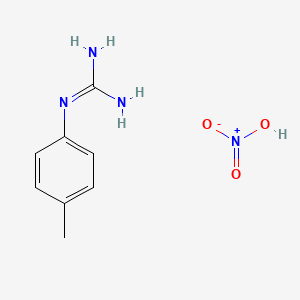

Extraction of Ni ions

- Scientific Field : Chemistry .

- Summary of the Application : A compound similar to the one you mentioned, 1-(4-methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide, was used in the extraction of Ni ions .

- Methods of Application : The synthesized compound was used for the selective extraction and spectrophotometric determination of the Ni2+ ion in natural water .

- Results or Outcomes : Under optimized conditions, the calibrating curve was linear over a nickel concentration range of 9.2×10−7–8.4×10−3 M. The detecting limit of this method was 6.0×10−7 M Ni2+ .

Use in Chemical Industry

- Scientific Field : Chemical Industry .

- Summary of the Application : 2-(2-NITRO-4-(TRIFLUOROMETHYL)PHENYL)ACETIC ACID, a compound similar to the one you mentioned, is available for purchase and could be used in various chemical reactions .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of its use would depend on the specific reactions it is used in .

Safety And Hazards

Propriétés

IUPAC Name |

1-[2-nitro-4-(trifluoromethyl)phenyl]azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O2/c14-13(15,16)10-5-6-11(12(9-10)18(19)20)17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCXQYOIHZRWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Cyclopropyl-4H-[1,2,4]triazole](/img/structure/B1313419.png)

![1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B1313421.png)

![[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol](/img/structure/B1313440.png)